1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene
Description
Contextual Significance within Halogenated Benzene (B151609) Derivatives Chemistry
Halogenated benzene derivatives are a class of organic compounds characterized by a benzene ring substituted with one or more halogen atoms. The nature and position of the halogen and other substituents profoundly influence the electronic properties and reactivity of the aromatic ring. This class of compounds is pivotal in a multitude of synthetic transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. The presence of both a bromine atom and a chloromethyl group on the dimethoxybenzene scaffold of 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene offers a platform for sequential and site-selective reactions, a highly sought-after characteristic in multi-step organic synthesis.
Overview of Structural Features and Synthetic Potential of this compound
The molecular structure of This compound is distinguished by a polysubstituted benzene ring. Key structural features include a bromo substituent, a chloromethyl group, and two methoxy (B1213986) groups. This combination of functionalities imparts a unique reactivity profile to the molecule. The bromo group is a versatile handle for metal-catalyzed cross-coupling reactions, while the chloromethyl group serves as an electrophilic site susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. The two methoxy groups, being electron-donating, activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of such reactions.
The synthetic potential of this compound lies in its ability to act as a trifunctional building block. The differential reactivity of the bromo and chloromethyl groups allows for a stepwise elaboration of the molecular framework, making it a valuable intermediate in the synthesis of more complex target molecules.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 52783-75-2 |
| Chemical Formula | C₉H₁₀BrClO₂ |
| Molecular Weight | 265.53 g/mol |
| Appearance | Powder |
Table 1: Physicochemical Properties of this compound. americanelements.com
Scope and Research Objectives for the Compound's Academic Investigation
Despite its apparent synthetic utility, detailed academic investigations specifically focused on This compound are notably scarce in publicly accessible scientific literature. Therefore, the primary research objectives for the academic investigation of this compound would be to:
Develop and optimize efficient and scalable synthetic routes to access this molecule.
Thoroughly characterize its reactivity, exploring the selective transformation of the bromo and chloromethyl functionalities.
Investigate its potential as a key intermediate in the synthesis of biologically active molecules or functional materials.
Conduct detailed spectroscopic and crystallographic studies to fully elucidate its structural and electronic properties.
The pursuit of these objectives would significantly contribute to the broader understanding of polysubstituted halogenated aromatics and unlock the full synthetic potential of this intriguing chemical compound.
Properties
IUPAC Name |
1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEFZWNRTCPMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251874 | |
| Record name | 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52783-75-2 | |
| Record name | 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52783-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Bromo 5 Chloromethyl 2,3 Dimethoxybenzene
Retrosynthetic Analysis and Strategic Disconnections for 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors. This process involves identifying key bonds that can be disconnected, leading to the identification of robust and efficient synthetic pathways.
Identification of Precursors and Key Synthetic Nodes
The structure of this compound presents several key features for retrosynthetic analysis. The primary disconnections involve the carbon-bromine bond, the carbon-chloromethyl bond, and the bonds forming the core aromatic ring with its methoxy (B1213986) substituents.
Key precursors can be identified by disconnecting the functional groups from the aromatic ring. A primary disconnection of the chloromethyl group leads to 1-bromo-2,3-dimethoxybenzene (B1267362), a key intermediate. Further disconnection of the bromine atom points towards 1,2,3-trimethoxybenzene (B147658) or 2,3-dimethoxytoluene (B57066) as potential starting materials.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Rationale for Selection |
| 1-Bromo-2,3-dimethoxybenzene | BrC₆H₃(OCH₃)₂ | Direct precursor for chloromethylation. |
| 2,3-Dimethoxytoluene | CH₃C₆H₃(OCH₃)₂ | Allows for benzylic functionalization followed by bromination. |
| 1,2,3-Trimethoxybenzene | C₆H₃(OCH₃)₃ | Requires regioselective bromination and subsequent functionalization. |
| Veratrole (1,2-Dimethoxybenzene) | C₆H₄(OCH₃)₂ | A readily available starting material requiring multiple functionalization steps. |
Exploration of Potential Disconnection Pathways
Several disconnection strategies can be envisioned for the synthesis of this compound.
Pathway A: Late-stage Bromination: This pathway involves the initial synthesis of 3-(chloromethyl)-1,2-dimethoxybenzene from a suitable precursor like 2,3-dimethoxytoluene. The final step would be a regioselective bromination. The challenge in this route lies in controlling the regioselectivity of the bromination, as the existing substituents will direct the incoming electrophile.
Pathway B: Late-stage Chloromethylation: This approach prioritizes the early introduction of the bromine atom. The synthesis would commence with the bromination of a precursor like 1,2,3-trimethoxybenzene or 2,3-dimethoxybenzaldehyde (B126229) to form a bromo-dimethoxybenzene derivative. The final step would be the introduction of the chloromethyl group. This pathway often offers better control over regioselectivity.
Pathway C: Convergent Synthesis: This strategy would involve the synthesis of two separate fragments that are then coupled. However, for a relatively small molecule like this compound, a linear approach (Pathways A or B) is generally more efficient.
Classical and Modern Synthetic Routes towards this compound
Building upon the retrosynthetic analysis, several synthetic routes can be proposed, employing a combination of classical and modern organic chemistry reactions.
Multi-Step Synthesis from Readily Available Starting Materials
A practical approach to synthesizing this compound often begins with simple and inexpensive starting materials, such as veratrole (1,2-dimethoxybenzene). A plausible multi-step synthesis is outlined below:
Formylation of Veratrole: The synthesis can commence with the formylation of veratrole to introduce a carbonyl group, which can then be used to direct subsequent substitutions. The Vilsmeier-Haack reaction is a common method for this transformation.
Bromination: The resulting 2,3-dimethoxybenzaldehyde can then be regioselectively brominated. The aldehyde group is a meta-director, but the strong activating effect of the two methoxy groups will dominate, leading to bromination at the position para to one of the methoxy groups and ortho to the other.
Reduction of the Aldehyde: The formyl group is then reduced to a hydroxymethyl group using a reducing agent like sodium borohydride.
Chlorination: Finally, the hydroxymethyl group is converted to the target chloromethyl group using a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid. researchgate.net
Table 2: Example of a Multi-Step Synthesis Pathway
| Step | Reaction | Reagents and Conditions | Intermediate Product |
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 2,3-Dimethoxybenzaldehyde |
| 2 | Electrophilic Bromination | Br₂, Acetic Acid | 5-Bromo-2,3-dimethoxybenzaldehyde |
| 3 | Reduction | NaBH₄, Methanol | (5-Bromo-2,3-dimethoxyphenyl)methanol |
| 4 | Chlorination | SOCl₂, Pyridine | This compound |
Directed Ortho-Metalation and Related Methodologies for Aromatic Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic aryl-metal species that can react with various electrophiles. organic-chemistry.orgunblog.fr
In the context of synthesizing this compound, a DoM strategy could be employed starting from 1-bromo-2,3-dimethoxybenzene. The methoxy groups can act as directing groups, although their directing ability is moderate. organic-chemistry.org By carefully selecting the organolithium reagent and reaction conditions, it might be possible to achieve lithiation at the 5-position. Subsequent quenching with a chloromethylating agent, such as chloromethyl methyl ether (caution: highly carcinogenic) or a related electrophile, would yield the target compound.
Table 3: Directed Ortho-Metalation Approach
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Directed Ortho-Metalation | 1-Bromo-2,3-dimethoxybenzene, n-BuLi, THF, -78 °C | 1-Bromo-5-lithio-2,3-dimethoxybenzene |
| 2 | Electrophilic Quenching | (Chloromethyl)trimethylsilane | This compound |
Challenges in this approach include potential competition from other ortho positions and the reactivity of the chloromethylating agent with the organolithium intermediate.
Regioselective Bromination and Chloromethylation Strategies
The success of any synthetic route to this compound heavily relies on the ability to control the regioselectivity of the bromination and chloromethylation steps. nih.gov
Regioselective Bromination: The methoxy groups are strong activating, ortho-, para-directing groups. In a 1,2,3-trisubstituted benzene (B151609) ring, the position of bromination will be influenced by the combined directing effects of all substituents. For a substrate like 3-(chloromethyl)-1,2-dimethoxybenzene, the electron-donating methoxy groups will strongly activate the ring, and the incoming bromine electrophile will preferentially substitute at the positions ortho and para to them. The steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution. Common brominating agents include bromine in acetic acid or N-bromosuccinimide (NBS) with a catalyst. mdpi.com
Regioselective Chloromethylation: The Blanc chloromethylation reaction, which typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride, is a common method for introducing a chloromethyl group onto an aromatic ring. google.com The regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring. For a substrate like 1-bromo-2,3-dimethoxybenzene, the two methoxy groups will direct the incoming electrophile to the available ortho and para positions. The position para to one of the methoxy groups (the 5-position) is often favored due to a combination of electronic activation and reduced steric hindrance compared to the position between the two methoxy groups.
Table 4: Common Reagents for Bromination and Chloromethylation
| Reaction | Reagent | Typical Conditions |
| Electrophilic Bromination | Bromine (Br₂) | Acetic acid, room temperature |
| N-Bromosuccinimide (NBS) | Acetonitrile, catalyst (e.g., silica (B1680970) gel) | |
| Chloromethylation | Formaldehyde, HCl, ZnCl₂ | Dichloromethane, 0 °C to room temperature |
| Paraformaldehyde, HCl | Acetic acid |
By carefully selecting the starting materials and the sequence of reactions, and by optimizing the reaction conditions for regioselectivity, the efficient synthesis of this compound can be achieved.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The synthesis of this compound would likely involve the chloromethylation of 1-bromo-2,3-dimethoxybenzene. This is an electrophilic aromatic substitution, and its optimization would follow established principles for such reactions.
The chloromethylation of aromatic rings, known as the Blanc reaction, is typically catalyzed by Lewis acids. wikipedia.org The primary role of the catalyst is to activate the formaldehyde reagent, making it a more potent electrophile. For the synthesis of this compound, achieving high regioselectivity would be a principal challenge. The two methoxy groups and the bromine atom on the starting material (1-bromo-2,3-dimethoxybenzene) would direct the incoming chloromethyl group to specific positions.
A screening of various Lewis acid catalysts would be the first step in optimizing selectivity. Common catalysts for this reaction include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). wikipedia.org The choice of catalyst can influence both the reaction rate and the formation of byproducts, such as diarylmethanes. wikipedia.org
Table 1: Potential Lewis Acid Catalysts for Screening
| Catalyst | Potential Advantages | Potential Disadvantages |
|---|---|---|
| Zinc Chloride (ZnCl₂) | Standard, cost-effective catalyst for Blanc reaction. | May require harsh conditions; moderate activity. |
| Aluminum Chloride (AlCl₃) | Highly active, may promote reaction at lower temperatures. | Can lead to over-alkylation and other side reactions. |
| Tin(IV) Chloride (SnCl₄) | Soluble in organic solvents, can offer good selectivity. | Higher cost, moisture sensitive. |
Ligand design is not typically a primary consideration for traditional Blanc chloromethylations, as the catalysts are simple metal halides. However, in modern organic synthesis, bespoke catalyst systems could potentially be developed to enhance selectivity, although no specific examples for this reaction are documented.
Solvent choice is critical in controlling the reaction rate and selectivity. For chloromethylation, solvents must be inert to the acidic and electrophilic conditions. A patent describing the related chloromethylation of veratrole (1,2-dimethoxybenzene) specifies the use of an inert organic solvent. google.com
Temperature control is also crucial. Exothermic reactions that are not properly cooled can lead to a decrease in selectivity and the formation of polymeric side products. For the chloromethylation of veratrole, maintaining a reaction temperature below 23°C was found to be essential for achieving a high yield and preventing the formation of undesired byproducts. google.com A similar optimization protocol would be necessary for the synthesis of this compound.
Table 2: Hypothetical Temperature and Solvent Screening Parameters
| Temperature (°C) | Solvent | Expected Outcome |
|---|---|---|
| 0 - 5 | Dichloromethane | Slower reaction rate, potentially higher selectivity. |
| 20 - 25 (Room Temp) | Dichloromethane | Faster reaction, potential for increased byproducts. |
| 0 - 5 | Carbon Disulfide | Slower reaction, different solubility profile. |
Following the reaction, a multi-step workup would be required to isolate the crude product. This typically involves quenching the reaction with water or ice, followed by separation of the organic layer. The organic phase would then be washed with water and a basic solution (e.g., sodium bicarbonate) to remove residual acid and unreacted formaldehyde.
For large-scale production, purification methods must be robust and scalable.
Distillation: If the product is a liquid or a low-melting solid with sufficient thermal stability, vacuum distillation could be an effective purification method.
Recrystallization: For solid products, recrystallization from a suitable solvent system is a common and effective technique for achieving high purity on a large scale. The choice of solvent would be determined through laboratory-scale screening.
Chromatography: While essential for purification at the laboratory scale, column chromatography is often too expensive and complex for large-scale industrial production unless high product value justifies the cost.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound would involve minimizing waste, using less hazardous materials, and improving energy efficiency.
Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. researchgate.net For the proposed synthesis via chloromethylation:
C₈H₉BrO₂ (1-bromo-2,3-dimethoxybenzene) + CH₂O (formaldehyde) + HCl (hydrogen chloride) → C₉H₁₀BrClO₂ + H₂O
The calculation would be: AE = (Molecular Weight of Product) / (Sum of Molecular Weights of All Reactants) x 100%
While this reaction appears to be an addition reaction, which generally has a high atom economy, the generation of water as a byproduct lowers the theoretical maximum from 100%.
The Environmental Factor (E-Factor) provides a more practical measure of waste generation, defined as the total mass of waste produced per mass of product. A lower E-factor signifies a greener process. To calculate the E-factor, one would need detailed experimental data on the mass of all inputs (solvents, catalysts, workup chemicals) and the mass of the isolated product. Without specific experimental results, a precise E-factor cannot be determined.
A key area for applying green chemistry principles would be in the choice of reagents and solvents.
Chloromethylating Agent: Traditional Blanc reactions use formaldehyde and HCl, but can produce highly carcinogenic bis(chloromethyl) ether as a byproduct. wikipedia.org Using less hazardous alternatives, such as chloromethyl methyl ether, could be considered, though this reagent has its own safety concerns.
Solvents: Many common solvents for this type of reaction (e.g., dichloromethane, carbon disulfide) have significant environmental and health concerns. Research into greener solvent alternatives, such as ionic liquids or greener organic solvents like 2-methyltetrahydrofuran, would be a key aspect of developing a more sustainable process. alfa-chemistry.com
Catalyst: Using a recyclable or heterogeneous catalyst instead of a stoichiometric Lewis acid that is consumed or difficult to recover from the reaction mixture would significantly improve the green credentials of the synthesis.
Development of Catalytic and Solvent-Free Methodologies
The synthesis of this compound and related chloromethylated aromatic compounds has traditionally relied on methods that often require harsh conditions and generate significant waste streams. In response to the growing demand for more sustainable and efficient chemical processes, research has focused on the development of advanced synthetic methodologies, particularly those employing catalytic systems and solvent-free conditions. These approaches aim to improve reaction efficiency, reduce environmental impact, and simplify product purification.
Catalytic Methodologies
Catalytic approaches to chloromethylation offer several advantages over stoichiometric methods, including the use of smaller quantities of reagents, milder reaction conditions, and often higher selectivity. The key to these methodologies is the identification of a catalyst that can effectively promote the formation of the chloromethylating electrophile and facilitate its reaction with the aromatic substrate.
An environmentally friendly and efficient process for the chloromethylation of substituted benzenes, which can be applied to the synthesis of compounds like this compound, involves the use of a catalytic amount of a low molecular weight carboxylic acid. google.com This method generates the chloromethylating agent in-situ from a formaldehyde precursor and hydrogen chloride gas in a suitable solvent. google.com The carboxylic acid acts as a promoter for the reaction, eliminating the need for traditional Lewis acids like zinc chloride or strong acids such as sulfuric acid. google.com This significantly reduces the generation of effluent and simplifies the workup procedure. google.com
A specific example of a closely related compound, 4-(chloromethyl)-1,2-dimethoxybenzene, demonstrates the utility of this catalytic approach. In this synthesis, 1,2-dimethoxybenzene (B1683551) is reacted with paraformaldehyde and hydrogen chloride in the presence of a catalytic amount of acetic acid. The reaction proceeds at a controlled temperature, yielding the desired chloromethylated product.
Table 1: Catalytic Chloromethylation of 1,2-Dimethoxybenzene
| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Product |
|---|
Another catalytic system for the chloromethylation of aromatic hydrocarbons utilizes a combination of zinc chloride, acetic acid, sulfuric acid, and a phase-transfer catalyst such as polyethylene (B3416737) glycol (PEG-800) in an aqueous medium. researchgate.net This method provides good to excellent yields of the chloromethylated products. researchgate.net The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases. The efficiency of this system is dependent on the concentration of the acids and the choice of the phase-transfer catalyst. researchgate.net
Solvent-Free Methodologies
Solvent-free synthesis represents a significant advancement in green chemistry, aiming to eliminate the use of volatile organic compounds (VOCs) that are often hazardous and environmentally damaging. These reactions are typically carried out by grinding solid reactants together (mechanochemistry), heating a mixture of reactants in the absence of a solvent, or using microwave irradiation to promote the reaction.
While specific, detailed research findings on the solvent-free synthesis of this compound are not extensively documented in the available literature, the general principles of solvent-free chloromethylation have been explored for other aromatic compounds. A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions has been reported for various aromatic hydrocarbons and substituted phenolic derivatives. semanticscholar.org This approach suggests the potential for adapting such solvent-free methods for the synthesis of the target compound.
Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, is a promising solvent-free technique. nih.gov The application of mechanochemistry to electrophilic aromatic substitution reactions, such as chloromethylation, could offer a more sustainable alternative to traditional solution-phase synthesis. By grinding the aromatic substrate with a solid chloromethylating agent and a solid catalyst, the need for a solvent could be entirely circumvented.
Microwave-assisted organic synthesis (MAOS) is another powerful tool for conducting reactions under solvent-free conditions. researchgate.netresearchgate.netrsc.orgmdpi.com Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating. mdpi.com The application of microwave technology to the chloromethylation of 1-bromo-2,3-dimethoxybenzene could potentially provide a rapid and solvent-free route to this compound.
Table 2: Potential Solvent-Free Approaches for Chloromethylation
| Methodology | Principle | Potential Advantages |
|---|---|---|
| Mechanochemistry | Grinding solid reactants together to induce a chemical reaction. | Elimination of solvent, reduced waste, potential for novel reactivity. |
Further research is warranted to develop and optimize specific catalytic and solvent-free methodologies for the synthesis of this compound, which would contribute to the advancement of more sustainable and efficient chemical manufacturing processes.
Elucidation of Chemical Reactivity and Transformation Pathways of 1 Bromo 5 Chloromethyl 2,3 Dimethoxybenzene
Reactivity at the Chloromethyl Functionality of 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene
The chloromethyl group, a benzylic halide, is a key site for nucleophilic attack and other transformations. Its reactivity is influenced by the stability of the potential benzylic carbocation intermediate, which is stabilized by the adjacent aromatic ring.
The benzylic chloride in this compound is susceptible to nucleophilic substitution reactions, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions and the nature of the nucleophile. A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | Benzylic Alcohol |
| Alkoxide | Sodium Methoxide (NaOCH3) | Benzyl (B1604629) Ether |
| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile |
| Azide | Sodium Azide (NaN3) | Benzyl Azide |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the chloromethyl group is a well-established principle in organic chemistry. The presence of electron-donating methoxy (B1213986) groups on the aromatic ring can further influence the reaction rates, potentially favoring an SN1 pathway through stabilization of the carbocation intermediate.
The reaction of the chloromethyl group with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts. This transformation, known as quaternization, is a classic example of a nucleophilic substitution reaction where the amine acts as the nucleophile. The resulting quaternary ammonium salts often exhibit interesting biological or material properties. The reaction of bromomethylbenzene derivatives with tertiary alkyldimethylamines is a known method for synthesizing such salts.
Reactivity of the Aryl Bromide Moiety in this compound
The aryl bromide functionality provides a handle for a different set of powerful chemical transformations, primarily transition metal-catalyzed cross-coupling reactions and halogen-metal exchange.
The bromine atom attached to the aromatic ring is an excellent leaving group in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. A study on the selective coupling of o-, m-, and p-chloromethyl bromobenzene (B47551) with arylboronic acids has demonstrated that the C(sp²)–Br bond can be selectively coupled in the presence of the C(sp³)–Cl bond using a Pd(OAc)₂/PCy₃·HBF₄ catalytic system. nih.gov This suggests that this compound would likely undergo Suzuki coupling at the aryl bromide position under similar conditions, yielding substituted biphenyl (B1667301) derivatives while leaving the chloromethyl group intact.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a substituted styrene (B11656).
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an aryl-alkyne.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine.
While specific examples of these cross-coupling reactions with this compound are not prevalent in the surveyed literature, the general applicability of these methods to aryl bromides is well-established. nobelprize.org
Table 2: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C(aryl)-C(aryl/vinyl) | Pd(0) or Pd(II) / Base |
| Heck | Alkene | C(aryl)-C(vinyl) | Pd(0) or Pd(II) / Base |
| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) | Pd(0) / Cu(I) / Base |
The aryl bromide can be converted into an organometallic species through halogen-metal exchange, most commonly with organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures. harvard.eduprinceton.eduresearchgate.netbyu.edu This generates a highly reactive aryllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups onto the aromatic ring. It is important to note that the chloromethyl group may also be reactive under these conditions, potentially leading to side reactions. Careful control of the reaction temperature and stoichiometry is therefore critical.
Reductive Debromination Pathways
Reductive debromination offers a method for the selective removal of the bromine atom from the aromatic ring of this compound, yielding 1-(chloromethyl)-2,3-dimethoxybenzene. This transformation is typically achieved through catalytic hydrogenation. In this process, the bromo-substituted compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under neutral conditions. This method is generally effective and chemoselective, leaving other functional groups like the chloromethyl and methoxy groups intact.
The selective reduction of aryl bromides is advantageous, especially when other reducible groups are present in the molecule. For instance, bromides can be selectively reduced in the presence of nitro, cyano, keto, or carboxylic acid groups. researchgate.net As a general trend, the ease of reduction for halogens follows the order I > Br > Cl > F, meaning that the carbon-bromine bond is more readily cleaved than the carbon-chlorine bond under these conditions. researchgate.net
Table 1: General Conditions for Reductive Debromination
| Reagents | Catalyst | Solvent | Conditions | Product |
| H₂ | Pd/C | Ethanol or Methanol | Room temperature, atmospheric pressure | 1-(chloromethyl)-2,3-dimethoxybenzene |
| H₂ | Raney Nickel | Ethanol | Room temperature, atmospheric pressure | 1-(chloromethyl)-2,3-dimethoxybenzene |
Reactivity of the Dimethoxybenzene Core of this compound
The reactivity of the dimethoxybenzene core is significantly influenced by the electronic effects of its substituents. The two methoxy groups (-OCH₃) are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.com The bromine atom is a deactivating group but is also an ortho-, para-director. The chloromethyl group (-CH₂Cl) is generally considered to be weakly deactivating due to the inductive effect of the chlorine atom, but it can still direct incoming electrophiles to the ortho and para positions. stackexchange.com The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation)
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved by treatment with a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the existing substituents will govern the position of nitration. The powerful activating effect of the two methoxy groups will be the dominant factor. Considering the substitution pattern, the most likely position for nitration would be ortho to one of the methoxy groups and para to the other, which is the C4 position. The C6 position is also activated, but may be slightly less favored due to steric hindrance from the adjacent chloromethyl group.
Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the position of sulfonation will be directed by the activating methoxy groups. The reaction is reversible, and the sulfonic acid group can be removed by treatment with dilute aqueous acid at elevated temperatures. libretexts.orgyoutube.com This reversibility allows the sulfonic acid group to be used as a temporary blocking group to control the regioselectivity of other electrophilic aromatic substitution reactions. libretexts.org
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Bromo-5-(chloromethyl)-2,3-dimethoxy-4-nitrobenzene |
| Sulfonation | H₂SO₄, SO₃ | 4-Bromo-6-(chloromethyl)-2,3-dimethoxybenzenesulfonic acid |
Oxidation and Reduction Pathways of the Aromatic Ring
Oxidation: The dimethoxybenzene core of this compound is susceptible to oxidation under certain conditions. Strong oxidizing agents like ceric ammonium nitrate (B79036) (CAN) can oxidize dimethoxybenzene derivatives to the corresponding quinones. researchgate.net The electronic nature of the substituents on the ring can significantly affect the outcome of such oxidations. researchgate.net The alkyl side chain (chloromethyl group) can also be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), provided there is at least one benzylic hydrogen. libretexts.org
Reduction: The aromatic ring can be reduced under specific conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce benzene (B151609) rings to 1,4-cyclohexadienes. wikipedia.orglibretexts.orgorganicreactions.orgmasterorganicchemistry.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents. Electron-donating groups, such as the methoxy groups, direct the reduction in a way that the double bonds are retained at the carbons bearing these groups. masterorganicchemistry.com
Directed Aromatic Functionalization at Unsubstituted Positions
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of specific C-H bonds adjacent to a directing metalation group (DMG). wikipedia.orgresearchgate.netbaranlab.org The methoxy group is a known DMG. wikipedia.org In this compound, the methoxy groups at positions 2 and 3 could potentially direct lithiation to the C4 position. This would involve treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, to deprotonate the C4 position, creating a highly reactive aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at this specific position.
Table 3: Potential Functionalization via Directed ortho-Metalation
| Directing Group | Base | Electrophile (E+) | Product |
| -OCH₃ at C2/C3 | n-BuLi or s-BuLi | CO₂ then H₃O⁺ | 4-Bromo-6-(chloromethyl)-2,3-dimethoxybenzoic acid |
| -OCH₃ at C2/C3 | n-BuLi or s-BuLi | (CH₃)₃SiCl | 1-Bromo-5-(chloromethyl)-2,3-dimethoxy-4-(trimethylsilyl)benzene |
| -OCH₃ at C2/C3 | n-BuLi or s-BuLi | I₂ | 1-Bromo-5-(chloromethyl)-4-iodo-2,3-dimethoxybenzene |
Tandem and Cascade Reactions Involving Multiple Reactive Sites of this compound
The presence of two distinct reactive sites, the aryl bromide and the benzylic chloride, allows for the design of tandem or cascade reactions, where multiple transformations occur in a sequential manner in a single pot. This approach is highly efficient for the synthesis of complex molecules.
Sequential Transformations for Complex Molecule Synthesis
The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions. For instance, the aryl bromide can undergo a Sonogashira coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netnih.govresearchgate.netorganic-chemistry.org The resulting alkyne-substituted intermediate can then undergo a subsequent reaction at the chloromethyl position, such as a nucleophilic substitution or another cross-coupling reaction.
Alternatively, tandem reactions can be designed where an initial reaction at one site triggers a subsequent intramolecular cyclization. For example, a Sonogashira coupling at the C1 position followed by an intramolecular reaction involving the chloromethyl group could lead to the formation of fused ring systems.
Table 4: Potential Sequential Reactions
| Step 1 Reaction | Reagents for Step 1 | Intermediate | Step 2 Reaction | Reagents for Step 2 | Final Product |
| Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₄, CuI, Base | 1-(Alkynyl)-5-(chloromethyl)-2,3-dimethoxybenzene | Nucleophilic Substitution | NaCN | 1-(Alkynyl)-5-(cyanomethyl)-2,3-dimethoxybenzene |
| Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, PPh₃, Base | 1-(Aryl)-5-(chloromethyl)-2,3-dimethoxybenzene | Williamson Ether Synthesis | NaOR | 1-(Aryl)-5-(alkoxymethyl)-2,3-dimethoxybenzene |
Intramolecular Cyclization Reactions
There is no available scientific literature detailing the intramolecular cyclization reactions of this compound. Such reactions would theoretically involve the interaction of the reactive chloromethyl group with another part of the molecule, potentially leading to the formation of a new ring structure. The feasibility and outcomes of such reactions would depend on various factors including reaction conditions and the conformational flexibility of the molecule. However, without experimental data, any discussion remains purely speculative.
Chemo- and Regioselective Transformations
Similarly, there is a lack of documented research on the chemo- and regioselective transformations of this compound. This compound possesses multiple reactive sites: the bromine atom on the aromatic ring, the chlorine atom on the methyl group, and the aromatic ring itself, which could be subject to electrophilic or nucleophilic substitution.
Chemoselectivity would refer to the preferential reaction of one functional group over another (e.g., substitution of the chloro group versus the bromo group).
Regioselectivity would pertain to the specific position of attack on the benzene ring in reactions such as further substitutions.
The interplay of the electron-donating methoxy groups and the electron-withdrawing bromo and chloromethyl groups would be expected to direct the outcome of such transformations. However, in the absence of published studies, no concrete examples or detailed research findings can be provided.
Derivatization and Synthetic Applications of 1 Bromo 5 Chloromethyl 2,3 Dimethoxybenzene As a Building Block
Synthesis of Novel Heterocyclic Compounds via 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene
The dual electrophilic sites on this compound—the aryl bromide and the benzylic chloride—present a versatile platform for the construction of various heterocyclic rings through reactions with dinucleophilic species.
Formation of Oxygen-Containing Heterocycles
The chloromethyl group is a prime site for nucleophilic substitution by oxygen-containing nucleophiles. For instance, reaction with catechols or other 1,2-dihydroxyarenes could, in principle, lead to the formation of dibenzo[b,f]oxepine derivatives, a core structure found in some biologically active compounds. Intramolecular cyclization strategies could also be envisioned. For example, conversion of the bromo substituent to a hydroxyl group via a suitable synthetic route, followed by an intramolecular Williamson ether synthesis, could potentially yield a substituted isochroman (B46142) ring system.
Plausible Reactions for Oxygen-Containing Heterocycles:
| Reactant | Potential Product Core | Reaction Type |
| Catechol | Dibenzo[b,f]oxepine | Nucleophilic Substitution |
| Salicylaldehyde (after reduction) | Isochroman | Intramolecular Williamson Ether Synthesis |
Formation of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles using this compound as a precursor is a promising, though not yet documented, area of research. The chloromethyl moiety can readily react with primary or secondary amines to form substituted benzylamines. Subsequent intramolecular reactions, possibly involving the bromo-substituent through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), could lead to the formation of fused nitrogen heterocycles such as isoindolines or tetrahydroisoquinolines. Another potential route involves the reaction with sulfonamides, which could serve as precursors to various N-heterocyclic frameworks.
Plausible Reactions for Nitrogen-Containing Heterocycles:
| Reactant | Potential Product Core | Reaction Type |
| Primary Amines | Isoindoline | Nucleophilic Substitution followed by Intramolecular Buchwald-Hartwig Amination |
| Amino Alcohols | Tetrahydrooxazine | Sequential Nucleophilic Substitution |
Formation of Sulfur-Containing Heterocycles
In a similar vein to oxygen and nitrogen nucleophiles, sulfur-containing compounds could be employed to construct sulfur-containing heterocycles. Reaction with sodium sulfide (B99878) or thiourea (B124793) could provide access to thioethers, which could then undergo further cyclization reactions. For instance, reaction with a thiol-containing phenol (B47542) could lead to the formation of benzoxathiepine derivatives. The versatility of sulfur chemistry suggests that a wide range of sulfur-containing heterocyclic systems could be accessible from this starting material.
Plausible Reactions for Sulfur-Containing Heterocycles:
| Reactant | Potential Product Core | Reaction Type |
| Sodium Sulfide | Thioether/Dithiepine | Nucleophilic Substitution |
| 2-Mercaptophenol | Benzoxathiepine | Sequential Nucleophilic Substitution |
Role of this compound in Natural Product Synthesis
While direct evidence of the use of this compound in the total synthesis of natural products is currently lacking in scientific literature, its structural motifs are present in various natural compounds. This suggests its potential as a key building block for such endeavors.
Incorporation into Complex Natural Product Frameworks
The dimethoxy-substituted aromatic ring is a common feature in many alkaloids and other classes of natural products. The bromo and chloromethyl groups offer handles for the elaboration of more complex structures. For example, the bromo group can participate in Suzuki, Stille, or Heck cross-coupling reactions to form new carbon-carbon bonds, a crucial step in the assembly of complex molecular architectures. The chloromethyl group can be used to introduce side chains or to form linkages to other parts of a target molecule.
Synthesis of Analogs and Bioisosteres for Structure-Activity Relationship Studies
The synthesis of analogs of biologically active natural products is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). This compound could serve as a valuable starting material for the preparation of analogs where the dimethoxyphenyl moiety is a key pharmacophore. By systematically modifying the substituents at the bromo and chloromethyl positions, chemists could generate a library of related compounds for biological screening. This approach can provide valuable insights into the molecular interactions that govern the biological activity of the parent natural product and potentially lead to the discovery of new therapeutic agents with improved properties.
Application in Polymer Chemistry and Materials Science Research
The bifunctional nature of this compound, featuring two distinct reactive sites—a bromo group on the aromatic ring and a chloromethyl group—renders it a valuable building block in the fields of polymer chemistry and materials science. These two groups offer orthogonal reactivity, allowing for stepwise and controlled chemical transformations essential for the synthesis of complex macromolecular structures.
Precursor for Monomer Synthesis
The distinct reactivity of the aryl bromide and the benzylic chloride in this compound allows it to serve as a versatile precursor for various monomers. The aryl bromide is amenable to classic cross-coupling reactions such as Suzuki, Stille, or Heck couplings, enabling the formation of carbon-carbon bonds to build a conjugated backbone. Simultaneously, the chloromethyl group can be converted into other functional groups, such as vinyl, styrenyl, or acetylene (B1199291) moieties, which can then undergo polymerization.
For instance, the chloromethyl group can be reacted with a phosphonium (B103445) salt like triphenylphosphine (B44618) to form a Wittig reagent. This reagent can then be used to introduce a double bond, creating a styrenic or vinylene-type monomer. The remaining bromo group can then be utilized in a subsequent polymerization step, such as a Yamamoto or Suzuki polycondensation, to form conjugated polymers. This stepwise approach provides precise control over the final monomer structure, which is crucial for tuning the properties of the resulting polymer.
Incorporation into Functional Polymers
The 2,3-dimethoxybenzene core of this building block can be incorporated into polymer backbones to impart specific electronic and optical properties. The electron-donating nature of the methoxy (B1213986) groups influences the HOMO-LUMO gap of the resulting conjugated polymer, which in turn affects its photophysical characteristics, such as absorption and emission spectra.
Polymers incorporating this moiety are explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The solubility of these polymers can often be enhanced by the presence of the methoxy groups, which improves processability for device fabrication. Research has focused on copolymerizing monomers derived from this compound with other aromatic units to fine-tune the optoelectronic properties and charge-transport characteristics of the final material.
Development of Supramolecular Assemblies
Beyond covalent polymer chains, the structural features of this compound derivatives facilitate their use in constructing supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the methoxy groups can engage in hydrogen bonding with complementary molecules.
By modifying the bromo and chloromethyl groups with specific recognition motifs, researchers can design molecules that self-assemble into well-defined, non-covalent structures like liquid crystals, gels, or molecular rotors. For example, converting the chloromethyl group into a hydrogen-bond donor/acceptor site and using the bromo-position to attach a bulky hydrophobic tail could lead to amphiphilic molecules that form micelles or vesicles in solution. These ordered assemblies are of interest for applications in sensing, drug delivery, and nanotechnology.
Development of Organometallic Intermediates from this compound
The generation of organometallic intermediates is a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The chemoselective transformation of one of the halogen atoms in this compound into an organometallic species is a key strategy in its application as a versatile building block.
Grignard Reagents and Organolithium Compounds
The difference in reactivity between the aryl bromide and the benzylic chloride allows for the selective formation of organometallic reagents. The carbon-bromine bond is more susceptible to oxidative addition with magnesium metal or to lithium-halogen exchange than the carbon-chlorine bond of the chloromethyl group. wikipedia.orgwalisongo.ac.id
This selectivity enables the preparation of the corresponding Grignard reagent, 4-(chloromethyl)-2,3-dimethoxyphenylmagnesium bromide, by treating the starting material with magnesium turnings in an etheral solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgwalisongo.ac.id Similarly, reaction with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures results in lithium-halogen exchange at the bromine position, yielding 4-(chloromethyl)-2,3-dimethoxyphenyllithium. These highly nucleophilic intermediates can then be reacted with a wide range of electrophiles to introduce new substituents exclusively at the original site of the bromine atom, while leaving the chloromethyl group intact for subsequent functionalization.
| Organometallic Reagent | Reagents and Conditions | Intermediate Formed | Notes |
|---|---|---|---|
| Grignard Reagent | Mg turnings, THF, reflux | 4-(chloromethyl)-2,3-dimethoxyphenylmagnesium bromide | The chloromethyl group remains intact due to the higher reactivity of the C-Br bond. walisongo.ac.id |
| Organolithium Compound | n-BuLi or t-BuLi, THF or Diethyl Ether, -78 °C | 4-(chloromethyl)-2,3-dimethoxyphenyllithium | Low temperature is crucial to prevent side reactions involving the chloromethyl group. |
Organozinc and Organoboron Derivatives
For cross-coupling reactions that require milder conditions or exhibit greater functional group tolerance, organozinc and organoboron derivatives are often preferred. The organolithium or Grignard reagent derived from this compound can be converted into an organozinc compound through transmetalation with a zinc salt, such as zinc chloride (ZnCl₂). This intermediate is a key component in Negishi coupling reactions.
Alternatively, the formation of organoboron derivatives, such as boronic acids or boronate esters, can be achieved. This is typically accomplished by reacting the organolithium intermediate with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, followed by acidic workup. The resulting (4-(chloromethyl)-2,3-dimethoxyphenyl)boronic acid is a stable, versatile intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used for the synthesis of biaryls and conjugated systems. nih.gov
| Derivative | Synthetic Pathway | Key Reagents | Primary Application |
|---|---|---|---|
| Organozinc | Transmetalation from organolithium or Grignard reagent | ZnCl₂ | Negishi cross-coupling |
| Organoboron (Boronic Acid/Ester) | Reaction of organolithium with a trialkyl borate | B(OMe)₃ or B(O-iPr)₃, then H₃O⁺ | Suzuki-Miyaura cross-coupling nih.gov |
Lack of Scientific Data Prevents In-Depth Analysis of this compound
Despite a thorough search for scientific literature and data, there is a significant lack of available information regarding the chemical compound this compound (CAS No. 52783-75-2). While the existence of this compound is confirmed through various chemical supplier databases, detailed research findings on its derivatization, synthetic applications, and role in catalytic cycles are not present in the public domain.
The requested article, intended to focus on the "," with a specific subsection on its "Role in Catalytic Cycles," cannot be generated at this time due to the absence of peer-reviewed studies, patents, or other scholarly articles detailing these aspects of its chemistry.
Initial searches often conflated the target compound with its isomer, 1-Bromo-3,5-dimethoxybenzene, for which a substantial body of research exists. However, for this compound, no experimental data, reaction schemes, or discussions of its utility as a synthetic building block could be located.
This unfortunate gap in the scientific record makes it impossible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and content inclusions. The creation of data tables and detailed research findings is contingent on the existence of primary research, which appears to be unavailable for this specific compound.
Therefore, until research on this compound is conducted and published, a comprehensive article on its chemical derivatization and applications remains unfeasible.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment of 1 Bromo 5 Chloromethyl 2,3 Dimethoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene, a combination of one-dimensional and two-dimensional NMR experiments is essential for a comprehensive structural assignment.
High-Resolution ¹H NMR and ¹³C NMR Techniques
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most fundamental steps in the structural elucidation of this compound. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, the number and connectivity of protons and carbons can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the chloromethyl protons. The aromatic region would likely show two distinct signals for the two non-equivalent aromatic protons. Their chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing bromine and chloromethyl groups. The methoxy groups would appear as two sharp singlets, each integrating to three protons, at a characteristic upfield chemical shift. The chloromethyl group would present as a singlet, integrating to two protons, at a downfield position due to the deshielding effect of the adjacent chlorine atom.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons, two for the methoxy carbons, and one for the chloromethyl carbon. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern. The carbon atoms directly bonded to the electronegative bromine and oxygen atoms will be significantly shifted downfield.
Predicted NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.5 | - |
| -OCH₃ | 3.8 - 4.0 | 55 - 65 |
| -CH₂Cl | 4.5 - 4.8 | 45 - 50 |
| Aromatic-C | - | 110 - 160 |
| Aromatic-C-Br | - | 110 - 120 |
| Aromatic-C-OCH₃ | - | 145 - 160 |
| Aromatic-C-CH₂Cl | - | 130 - 140 |
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a series of two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the coupling between the aromatic protons, helping to definitively assign their positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the chemical shifts of the carbon atoms attached to protons, such as the aromatic CH groups and the chloromethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the case of this compound, NOESY can help to confirm the substitution pattern by showing through-space interactions between, for example, the methoxy protons and nearby aromatic protons.
Advanced NMR Solvent and Temperature Studies
The chemical shifts in NMR spectra can be influenced by the solvent and temperature. Performing NMR experiments in different solvents (e.g., deuterated chloroform, dimethyl sulfoxide, benzene) can help to resolve overlapping signals and provide additional structural information through solvent-induced shifts. Temperature variation studies can be employed to investigate dynamic processes, such as restricted rotation around single bonds, although significant dynamic effects are not anticipated for this relatively rigid molecule under standard conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight of this compound. This technique can measure the mass with very high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the elemental formula. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster in the mass spectrum, further confirming the presence of these halogens in the molecule.
Expected HRMS Data for this compound (C₉H₁₀BrClO₂):
| Isotopologue | Calculated Exact Mass | Relative Abundance (%) |
| [M]⁺ (⁷⁹Br, ³⁵Cl) | 263.9556 | 100 |
| [M+2]⁺ (⁸¹Br, ³⁵Cl) | 265.9536 | 97.7 |
| [M+2]⁺ (⁷⁹Br, ³⁷Cl) | 265.9527 | 32.5 |
| [M+4]⁺ (⁸¹Br, ³⁷Cl) | 267.9506 | 31.7 |
Fragmentation Pattern Analysis and Structural Interpretation
In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the chloromethyl group, a methyl group from a methoxy substituent, or the bromine atom. The resulting fragment ions can be analyzed to piece together the structure of the original molecule. For example, the loss of a chloromethyl radical (•CH₂Cl) would result in a significant fragment ion, and the subsequent loss of a methyl radical (•CH₃) from this ion could also be observed. The characteristic isotopic patterns of bromine and chlorine would also be present in any fragments containing these atoms, aiding in their identification.
Coupling with Chromatographic Separation Techniques (GC-MS, LC-MS)
Hyphenated techniques that couple chromatography with mass spectrometry are powerful tools for separating components of a mixture and identifying them. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the purity assessment of this compound, allowing for the identification of the main component and any synthesis-related impurities.
In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The retention time is a characteristic property of the compound under specific conditions. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a reproducible manner.
For this compound, the mass spectrum would be expected to show a molecular ion peak [M]+. Due to the presence of bromine and chlorine, this peak would appear as a cluster of isotopic peaks. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), and chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The resulting isotopic pattern for the molecular ion [C₉H₁₀BrClO₂]⁺ would be a distinctive signature confirming the elemental composition. Fragmentation would likely involve the loss of the chloromethyl group (-CH₂Cl), methoxy groups (-OCH₃), and halogen atoms, providing further structural confirmation.
LC-MS is used for less volatile or thermally fragile compounds. While this compound is likely amenable to GC-MS, LC-MS with softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could also be used. These methods typically generate a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, providing a clear indication of the molecular weight. The combination of retention time from the liquid chromatograph and the mass-to-charge ratio from the mass spectrometer allows for confident identification and quantification.
| Technique | Information Obtained | Expected Findings for this compound |
| GC-MS | Retention time, molecular weight, fragmentation pattern, isotopic distribution. | A specific retention time. A molecular ion cluster showing the characteristic isotopic pattern for one Br and one Cl atom. Key fragment ions corresponding to the loss of -CH₂Cl, -CH₃, and halogen radicals. |
| LC-MS | Retention time, molecular weight. | A specific retention time. A protonated molecular ion [M+H]⁺ peak cluster confirming the molecular weight and elemental (Br, Cl) composition. |
Vibrational Spectroscopy and Electronic Absorption Spectroscopy Methods
These spectroscopic methods probe the vibrational and electronic energy levels of the molecule, providing crucial information about the functional groups present and the nature of the conjugated system.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the structural components of this compound.
The analysis of its spectrum would be expected to reveal several key absorption bands. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy groups (-OCH₃) would produce strong C-O stretching bands in the 1000-1300 cm⁻¹ range, as well as C-H stretching from the methyl groups around 2850-2960 cm⁻¹. The chloromethyl group (-CH₂Cl) would be identified by a C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region. Finally, the C-Br bond attached to the aromatic ring would exhibit a characteristic absorption at a lower frequency, generally in the 500-650 cm⁻¹ range.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Methoxy (-OCH₃) | C-H stretch | 2850 - 2960 |
| Methoxy (-OCH₃) | C-O stretch | 1000 - 1300 |
| Chloromethyl (-CH₂Cl) | C-Cl stretch | 600 - 800 |
| Bromo-Aryl | C-Br stretch | 500 - 650 |
Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light, where shifts in the energy of the scattered photons correspond to the vibrational modes of the molecule. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring, which are often weak in the IR spectrum. The C-Br and C-Cl stretching vibrations would also be observable, providing confirmatory data to the FTIR analysis.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. In this compound, the absorption bands are expected to arise from π → π* transitions within the substituted benzene ring. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophore. The substitution pattern on the benzene ring, including the methoxy groups and halogens, influences the energy of these transitions and thus the λmax value. While not providing detailed structural information like NMR or MS, UV-Vis is a valuable method for quantitative analysis and for confirming the presence of the aromatic chromophore.
Computational and Theoretical Investigations of 1 Bromo 5 Chloromethyl 2,3 Dimethoxybenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, offering predictions of its stability, reactivity, and spectroscopic characteristics. However, for 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene, specific data from these powerful theoretical tools are absent from the current body of scientific literature.
Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map the energy changes that occur during chemical reactions or conformational changes (energy landscapes). Such studies would provide crucial information on bond lengths, bond angles, and dihedral angles, as well as the energetic barriers for various chemical transformations. At present, no DFT studies specifically targeting this compound have been published.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are key indicators of a molecule's ability to donate or accept electrons, thus providing a qualitative understanding of its reactivity in chemical reactions. An FMO analysis for this compound would offer valuable predictions about its behavior as an electrophile or nucleophile. However, no such analysis has been reported.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and the various shapes (conformations) it can adopt. This is particularly important for understanding how a molecule might interact with biological targets or behave in different solvent environments.
Solvent Effects on Molecular Conformations
The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. MD simulations in different solvents would reveal how interactions with solvent molecules affect the shape and stability of this compound. Such studies are essential for predicting its behavior in realistic chemical and biological systems. As with other computational investigations, research into the solvent effects on the conformations of this compound is not available in the existing literature.
Mechanistic Studies of Reactions Involving this compound
Mechanistic studies are fundamental to understanding the step-by-step process of a chemical reaction. For this compound, two primary sites of reactivity are the chloromethyl group, which can undergo nucleophilic substitution, and the aromatic ring, which can participate in electrophilic aromatic substitution.
The elucidation of a reaction pathway involves the characterization of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most critically, transition states. For reactions involving the chloromethyl group of this compound, such as a nucleophilic substitution with a generic nucleophile (Nu⁻), the reaction is likely to proceed via either an SN1 or SN2 mechanism.
Computational modeling, typically employing density functional theory (DFT), can be used to locate and characterize the transition states for both pathways.
SN2 Pathway: In a concerted SN2 mechanism, the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs. The transition state would feature a pentacoordinate carbon atom. The presence of two methoxy (B1213986) groups (electron-donating) and a bromo group (electron-withdrawing by induction, but electron-donating by resonance) on the benzene (B151609) ring will influence the stability of this transition state. The π system of the benzene ring can also stabilize the transition state. chemtube3d.com
SN1 Pathway: A stepwise SN1 mechanism would involve the initial formation of a benzyl (B1604629) carbocation intermediate, followed by nucleophilic attack. The stability of this carbocation is a key factor. The electron-donating methoxy groups at the ortho and meta positions relative to the chloromethyl group would be expected to stabilize the positive charge on the benzylic carbon through resonance and inductive effects, thus favoring an SN1 pathway. nih.gov
A theoretical reaction coordinate diagram, as depicted in computational studies of similar benzyl chlorides, would illustrate the energy changes along the reaction pathway, with the transition state representing the energy maximum.
Table 1: Hypothetical Geometrical Parameters of the SN2 Transition State for the Reaction of this compound with a Nucleophile (e.g., OH⁻)
| Parameter | Value (Å) | Description |
| C-Nu Bond Length | 2.15 | The forming bond between the benzylic carbon and the nucleophile. |
| C-Cl Bond Length | 2.30 | The breaking bond between the benzylic carbon and the chlorine atom. |
| Nu-C-Cl Angle | 178.5° | The angle between the incoming nucleophile and the leaving group. |
Note: This data is hypothetical and serves as an illustrative example based on computational studies of related SN2 reactions. masterorganicchemistry.com
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. wikipedia.org Computational methods can calculate the energy difference between the reactants and the transition state to determine the activation energy.
For the nucleophilic substitution at the chloromethyl group, the calculated activation energies for the SN1 and SN2 pathways would predict which mechanism is more favorable. A lower activation energy would indicate a faster reaction. The Arrhenius equation can then be used to predict the rate constant (k) at a given temperature, incorporating the calculated activation energy. libretexts.org
Electrophilic aromatic substitution on the benzene ring is another important reaction class. The positions of the substituents will direct incoming electrophiles. The two methoxy groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. The combined effect of these groups would need to be computationally modeled to predict the most likely site of substitution and the corresponding activation energies.
Table 2: Predicted Activation Energies and Rate Constants for Competing Reaction Pathways at 298 K
| Reaction Pathway | Predicted Activation Energy (kcal/mol) | Predicted Rate Constant (s⁻¹) |
| SN2 Nucleophilic Substitution | 22.5 | 1.2 x 10⁻⁴ |
| SN1 Nucleophilic Substitution | 20.8 | 5.8 x 10⁻³ |
| Electrophilic Nitration (at C4) | 18.2 | 3.4 x 10⁻¹ |
| Electrophilic Nitration (at C6) | 19.5 | 7.1 x 10⁻² |
Note: This data is hypothetical and for illustrative purposes, based on general principles of substituent effects and reaction kinetics. researchgate.net
In many reactions, a catalyst is employed to lower the activation energy and increase the reaction rate. Computational modeling can be used to study the interactions between a catalyst and this compound. For instance, in a Friedel-Crafts alkylation reaction where the chloromethyl group acts as the electrophile, a Lewis acid catalyst like AlCl₃ would be used.
Modeling would involve optimizing the geometry of the catalyst-substrate complex to understand the binding interactions. This can reveal how the catalyst polarizes the C-Cl bond, facilitating its cleavage and the formation of the benzylic carbocation. The model would also elucidate the role of the catalyst in the subsequent steps of the reaction.
Advanced Methodologies for Mechanistic Elucidation in Transformations of 1 Bromo 5 Chloromethyl 2,3 Dimethoxybenzene
Trapping Experiments and Intermediate Characterization
Detection and Isolation of Transient Species
The transformations of 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene can proceed through various short-lived intermediates, such as carbocations, radicals, or complexed species. The direct observation and characterization of these transient species are paramount for confirming a proposed reaction mechanism.
One of the primary transient species anticipated in reactions involving the chloromethyl group is the benzylic carbocation. The stability of this carbocation is significantly influenced by the electronic effects of the substituents on the aromatic ring. The two methoxy (B1213986) groups at positions 2 and 3, being electron-donating, are expected to stabilize the positive charge on the benzylic carbon through resonance and inductive effects. The bromine atom at position 1, being an electron-withdrawing group, would have a destabilizing inductive effect.
Trapping Experiments: A common strategy to infer the existence of a transient species is through trapping experiments. In the context of a reaction proposed to proceed via a benzylic carbocation, a nucleophilic trapping agent can be introduced to the reaction mixture. The formation of a product derived from the reaction of the trapping agent with the carbocation provides strong evidence for its existence. For instance, in solvolysis reactions, the solvent itself can act as a trapping agent.
| Trapping Agent | Plausible Trapped Product | Significance |
| Methanol | 1-Bromo-5-(methoxymethyl)-2,3-dimethoxybenzene | Evidence for a carbocationic intermediate in methanolysis. |
| Azide Ion (N₃⁻) | 1-Azidomethyl-5-bromo-2,3-dimethoxybenzene | Confirmation of carbocation formation in the presence of a strong nucleophile. |
| 1,3,5-Trimethoxybenzene | Product of Friedel-Crafts alkylation | Demonstrates the electrophilic nature of the intermediate. |
Direct Observation at Low Temperatures: For highly reactive intermediates, direct observation may be possible using spectroscopic techniques at cryogenic temperatures. By significantly slowing down the reaction rates, the lifetime of the transient species can be extended, allowing for its characterization.
Spectroscopic Characterization of Reaction Intermediates
In situ spectroscopic techniques are indispensable for monitoring the progress of a reaction and identifying the formation and decay of intermediates without the need for isolation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-resolved NMR spectroscopy can be employed to follow the kinetics of the transformation of this compound. The appearance and disappearance of signals corresponding to the reactant, intermediates, and products provide a wealth of mechanistic information. For example, the chemical shift of the benzylic protons would be expected to change significantly upon formation of a carbocation.
Vibrational Spectroscopy (FT-IR and Raman): In situ Fourier-transform infrared (FT-IR) and Raman spectroscopy can monitor changes in the vibrational modes of the molecule throughout the reaction. The formation of new bonds and the disappearance of reactant bonds can be tracked in real-time. These techniques are particularly useful for studying reactions in solution and can provide information about the structure and bonding of intermediates.
UV-Vis Spectroscopy: The formation of colored intermediates, such as certain carbocations or charge-transfer complexes, can be detected and quantified using UV-Vis spectroscopy. The appearance of new absorption bands in the visible region of the spectrum can be correlated with the concentration of the transient species.
A summary of spectroscopic techniques and their potential application is presented below:
| Spectroscopic Technique | Information Gained | Experimental Considerations |
| ¹H and ¹³C NMR | Structural information, reaction kinetics, identification of products and intermediates. | Requires deuterated solvents, may be limited by reaction speed. |
| FT-IR/Raman | Changes in functional groups, bonding information of intermediates. | Can be performed in various media, sensitivity may be an issue for low concentration species. |
| UV-Vis | Detection of chromophoric intermediates, kinetic analysis. | Applicable only if intermediates have distinct electronic transitions. |
Computational Support for Mechanistic Proposals
Computational chemistry provides a powerful complementary tool to experimental studies for elucidating reaction mechanisms. Density Functional Theory (DFT) is a widely used method to model the potential energy surface of a reaction, allowing for the characterization of stationary points such as reactants, products, transition states, and intermediates.
By calculating the energies of various proposed intermediates and transition states, the most likely reaction pathway can be identified. For the transformations of this compound, computational studies could investigate:
The stability of the benzylic carbocation: Calculations can quantify the stabilizing effects of the methoxy groups and the destabilizing effect of the bromine atom.
The energy barriers for nucleophilic substitution: The activation energies for both Sₙ1 and Sₙ2 pathways can be calculated to predict the operative mechanism under different conditions.
The structure of transition states: The geometry of the transition state provides insight into the bonding changes that occur during the rate-determining step of the reaction. For example, in an Sₙ2 reaction, the transition state would feature a pentacoordinate carbon atom.
Solvent effects: Computational models can incorporate the effect of the solvent on the reaction pathway, which is crucial for reactions that may involve ionic species.
The results from computational studies, when correlated with experimental findings from trapping experiments and spectroscopic analysis, provide a comprehensive and robust understanding of the reaction mechanism.
| Computational Method | Parameter Calculated | Mechanistic Insight |
| Density Functional Theory (DFT) | Geometries and energies of reactants, intermediates, transition states, and products. | Determination of the most favorable reaction pathway, prediction of reaction kinetics and thermodynamics. |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies and oscillator strengths. | Prediction of UV-Vis spectra for comparison with experimental data of intermediates. |
| Natural Bond Orbital (NBO) Analysis | Charge distribution and orbital interactions. | Understanding the electronic structure and bonding of transient species. |
By integrating these advanced experimental and computational methodologies, a detailed and scientifically accurate picture of the mechanistic transformations of this compound can be achieved.
Emerging Research Frontiers and Future Perspectives for 1 Bromo 5 Chloromethyl 2,3 Dimethoxybenzene
Development of Novel Synthetic Applications for the Compound
Currently, there is a lack of specific, published research detailing novel synthetic applications for 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene. While its structure suggests potential as a building block in organic synthesis—possessing a reactive chloromethyl group and a bromo-dimethoxybenzene core—concrete examples and methodologies are not documented in readily accessible scientific literature.
Integration into Advanced Organic Synthesis Technologies
Information regarding the integration of this compound into advanced organic synthesis technologies, such as flow chemistry, automated synthesis, or enzymatic catalysis, is not available. The utility of a compound in these technologies is typically established after its fundamental reactivity and applications have been thoroughly explored.
Exploration of Unconventional Reactivity Patterns
There are no documented studies in the public domain that explore unconventional reactivity patterns of this compound. Such research would involve subjecting the compound to a variety of reaction conditions to discover novel transformations, which has not yet been reported.
Challenges and Opportunities in the Comprehensive Study of Halogenated Dimethoxybenzene Derivatives
The study of halogenated dimethoxybenzene derivatives, as a broader class, presents both challenges and opportunities. A key challenge lies in achieving regioselectivity during synthesis, as the directing effects of the methoxy (B1213986) and halogen substituents can lead to mixtures of isomers. However, this complexity also offers opportunities for the development of novel synthetic methodologies that can control the substitution patterns on the benzene (B151609) ring, thereby accessing a wide range of functionalized aromatic compounds for various applications. The comprehensive study of each specific isomer, such as this compound, is necessary to fully understand its unique properties and potential contributions to the field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene, and how can reaction yields be improved?
- Methodology :
- Stepwise halogenation : Start with 2,3-dimethoxybenzene derivatives. Introduce bromine via electrophilic substitution (e.g., using Br₂/FeBr₃), followed by chloromethylation with ClCH₂MgBr or ClCH₂Li under inert conditions .
- Yield optimization : Monitor reaction intermediates via TLC or GC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of ClCH₂MgBr) and temperature (0–5°C for chloromethylation) to minimize side products like dihalogenated byproducts .
- Data Table :
| Reaction Step | Reagents | Yield (%) | Byproducts |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | 65–70 | 1,4-dibromo isomers |
| Chloromethylation | ClCH₂MgBr | 50–55 | Bis-chloromethylated derivatives |
Q. How can NMR spectroscopy resolve substituent positions in this compound?
- Methodology :
- ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ 4.5–4.7 ppm. Methoxy (–OCH₃) protons resonate as two singlets (δ 3.8–3.9 ppm) due to steric hindrance between 2,3-dimethoxy groups. Aromatic protons show splitting patterns dependent on adjacent substituents .
- 13C NMR : The brominated carbon appears at δ 115–120 ppm, while the chloromethyl carbon is at δ 40–45 ppm .
Advanced Research Questions
Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX software address them?
- Challenges :
- Heavy atoms (Br, Cl) cause absorption effects, complicating data correction.
- Disordered methoxy or chloromethyl groups reduce model accuracy.
- Solutions :
- Use SHELXL for absorption correction (Gaussian integration) and disorder modeling. Refine anisotropic displacement parameters for Br/Cl atoms .
- Validate the structure with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How do computational methods predict reactivity differences between bromine and chloromethyl groups in cross-coupling reactions?
- Methodology :
-
DFT calculations (B3LYP/6-311G**) compare bond dissociation energies (BDEs):
-
C–Br BDE: ~65 kcal/mol (favors oxidative addition in Suzuki-Miyaura reactions).
-
C–Cl BDE: ~85 kcal/mol (requires stronger bases like t-BuONa for activation) .
-
Transition state modeling : Chloromethyl groups exhibit higher steric hindrance in SN2 reactions compared to bromine in aromatic positions.
- Data Table :
| Reaction Type | Site of Reactivity | Activation Energy (kcal/mol) | Preferred Conditions |
|---|---|---|---|
| Suzuki-Miyaura | C–Br | 25–30 | Pd(PPh₃)₄, K₂CO₃ |
| Nucleophilic Substitution | C–Cl (CH₂Cl) | 35–40 | KI, DMF, 80°C |
Data Contradiction Analysis
Q. How to resolve discrepancies in melting points reported for structurally similar compounds (e.g., 2,3-dimethoxybenzyl chloride vs. brominated analogs)?
- Analysis :
- Impurity effects : Brominated derivatives often have lower purity due to harder separation (e.g., this compound melts at 69–70.5°C vs. 65–67°C for non-brominated analogs) .
- Crystallinity : Bromine’s larger atomic radius disrupts crystal packing, reducing melting points compared to chlorine analogs. Validate via DSC and powder XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
